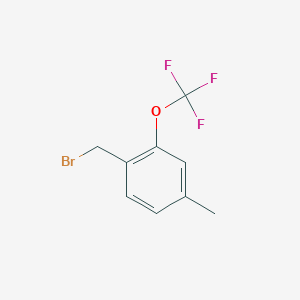

4-Methyl-2-(trifluoromethoxy)benzyl bromide

Description

Properties

Molecular Formula |

C9H8BrF3O |

|---|---|

Molecular Weight |

269.06 g/mol |

IUPAC Name |

1-(bromomethyl)-4-methyl-2-(trifluoromethoxy)benzene |

InChI |

InChI=1S/C9H8BrF3O/c1-6-2-3-7(5-10)8(4-6)14-9(11,12)13/h2-4H,5H2,1H3 |

InChI Key |

KTMQUSQVYCYWIU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)CBr)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Radical Bromination of Methyl Aromatic Substrates

Another method involves the radical bromination of methyl-substituted trifluoromethoxybenzene derivatives:

- Reagents: Bromine generated in situ by oxidation of bromide ions with bromate under acidic conditions.

- Mechanism: Free radical substitution at the benzylic methyl position to yield the benzyl bromide.

- Reaction Conditions: Organic solvents with radical initiators under controlled temperature to optimize selectivity and yield.

This method is advantageous for its operational simplicity, safety, and environmental profile. It also accommodates a wide range of substituted toluenes, including those with electron-withdrawing groups like trifluoromethoxy.

Comparative Analysis of Preparation Methods

| Preparation Method | Starting Material | Key Reagents & Catalysts | Advantages | Limitations | Industrial Suitability |

|---|---|---|---|---|---|

| Halomethylation (Lewis/Protic Acid) | Trifluoromethoxybenzene derivatives | Paraformaldehyde, HBr or NaBr, ZnCl2 or AlCl3, H2SO4 | High yield (>60%), scalable, avoids Pd catalysts | Multi-step if methyl group needs introduction | High |

| Radical Bromination | 4-Methyl-2-(trifluoromethoxy)toluene | Bromate, bromide ions, acid, radical initiator | Simple, safe, broad substrate scope | Requires careful control of radicals | High |

| Multi-step Reduction & Halogenation | 4-Methoxybenzoyl chloride | Chlorination, HF, LiAlH4 reduction, HBr or SOCl2 | Established chemistry | Complex, hazardous reagents, low scalability | Low |

Detailed Reaction Conditions and Yields

Halomethylation Conditions (Adapted from US Patent US20020082454A1)

| Parameter | Range/Value | Notes |

|---|---|---|

| Catalyst loading | 0.1–100 mol% (preferably 5–10 mol%) | Lewis acids (ZnCl2, AlCl3) or protic acids (H2SO4, H3PO4) |

| Formaldehyde equivalents | 1–5 mol (preferably 1.2–3 mol) | Paraformaldehyde preferred |

| Bromide source equivalents | 1.2–10 mol (preferably 2–5 mol) | HBr or NaBr |

| Solvent | Methanol or acetic acid | Methanol preferred |

| Temperature | 0–100 °C (preferably 20–90 °C) | Reaction time varies accordingly |

| Yield | >60% for bromomethylated product | Isolated yield after extraction and distillation |

Radical Bromination Conditions (From CN107098791A)

| Parameter | Range/Value | Notes |

|---|---|---|

| Bromine source | In situ from bromate and bromide | Acid-catalyzed oxidation-reduction |

| Solvent | Organic solvents (e.g., dichloromethane) | Suitable for radical reactions |

| Initiator | Radical initiator (e.g., AIBN) | Ensures benzyl radical formation |

| Temperature | Controlled to optimize selectivity | Typically mild to avoid overbromination |

| Yield | High yields reported | Dependent on substrate and conditions |

Research Findings and Industrial Perspectives

- The halomethylation method provides a more straightforward and industrially feasible route to 4-bromomethyl-1-trifluoromethoxybenzene derivatives, which can be further functionalized to introduce the methyl group at the 4-position if necessary.

- Radical bromination offers a versatile and environmentally friendlier approach, especially suitable for substituted toluenes with electron-donating or withdrawing groups, including trifluoromethoxy substituents.

- The older multi-step processes involving chlorination, hydrofluorination, lithium aluminum hydride reduction, and halogenation are less favored due to complexity, hazardous reagents, and poor scalability.

- Recent synthetic applications involving 4-(trifluoromethoxy)benzyl bromides highlight their utility in nucleophilic substitution reactions for the synthesis of biologically active compounds, underscoring the need for efficient preparation methods.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(trifluoromethoxy)benzyl bromide undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The compound can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.

Reduction: Reduction reactions can convert the bromide to the corresponding benzyl alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

Oxidation: Products include benzaldehyde and benzoic acid derivatives.

Reduction: The major product is the corresponding benzyl alcohol.

Scientific Research Applications

4-Methyl-2-(trifluoromethoxy)benzyl bromide is utilized in various scientific research applications:

Medicine: Its derivatives are explored for their pharmacological properties and potential therapeutic applications.

Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(trifluoromethoxy)benzyl bromide involves its reactivity as an electrophile due to the presence of the bromine atom. In nucleophilic substitution reactions, the bromine atom is displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. The trifluoromethoxy group enhances the electrophilicity of the benzyl carbon, making it more reactive towards nucleophiles .

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogs

Biological Activity

4-Methyl-2-(trifluoromethoxy)benzyl bromide is an organic compound notable for its unique trifluoromethoxy group attached to a benzyl bromide structure. This compound has garnered interest in pharmaceutical research due to its biological activity, particularly as an intermediate in the synthesis of antiviral agents and other therapeutic compounds. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.

- Molecular Formula : C9H8BrF3O

- Molecular Weight : Approximately 269.061 g/mol

- Physical Appearance : Colorless to light yellow crystalline solid

Biological Activity Overview

The biological activity of this compound is primarily linked to its role in the synthesis of antiviral agents. Compounds derived from this structure have shown efficacy against viral infections, such as hepatitis C virus, by acting as inhibitors of viral polymerases. The trifluoromethoxy group enhances lipophilicity, potentially improving bioavailability and interaction with biological targets.

Research indicates that the compound interacts with viral proteins, inhibiting their function and providing insights into potential antiviral therapies. Additionally, studies on its interactions with enzymes suggest that structural modifications can enhance or reduce biological activity, guiding further drug design efforts.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Trifluoromethylbenzyl bromide | C9H8BrF3 | Lacks methyl substitution at the ortho position |

| 2-Methyl-5-trifluoromethoxybenzyl bromide | C9H8BrF3O | Contains an additional methoxy group |

| 2-(Trifluoromethoxy)benzyl bromide | C8H7BrF3O | No methyl group; primarily used as an intermediate |

| 4-Bromobenzyl trifluoroacetate | C9H8BrF3O2 | Contains an acetate group instead of a methyl or trifluoromethoxy group |

The unique combination of the methyl and trifluoromethoxy groups significantly affects the chemical behavior and biological activity of this compound compared to these similar compounds.

Case Studies and Research Findings

- Antiviral Activity : A study highlighted the effectiveness of compounds derived from this compound against hepatitis C virus. These compounds demonstrated significant inhibition of viral polymerase activity, suggesting a viable pathway for antiviral drug development.

- Antituberculosis Potential : In another study focused on quinolone derivatives, derivatives related to this compound exhibited antitubercular activity with minimal inhibitory concentrations (MICs) suggesting potential applications in treating tuberculosis .

- Metabolic Stability and Efficacy : Research on the metabolic stability of derivatives indicated that modifications to the structure could lead to enhanced efficacy against parasites while maintaining favorable pharmacokinetic profiles. For instance, certain analogs showed improved aqueous solubility and metabolic stability without compromising biological activity .

Q & A

Q. What analytical methods resolve contradictions in reported spectral data for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.